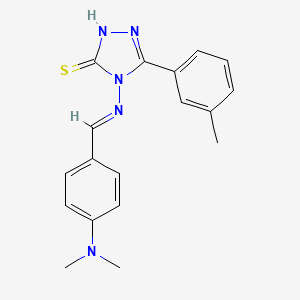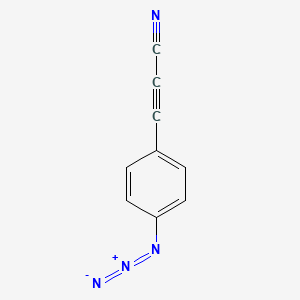
3-(4-Azidophenyl)propiolonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Azidophenyl)propiolonitrile is a chemical compound with the molecular formula C9H4N4. It is known for its bifunctional nature, making it a valuable reagent in various chemical reactions, particularly in the field of cross-linking and protein labeling .
Preparation Methods
The synthesis of 3-(4-Azidophenyl)propiolonitrile typically involves the coupling of an azide group with a propiolonitrile moiety. One common method is the amine-to-thiol coupling, which is often used in the preparation of antibody-drug conjugates. This process involves using heterobifunctional reagents that possess an activated ester at one end and a maleimide group at the other .
Chemical Reactions Analysis
3-(4-Azidophenyl)propiolonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-Azidophenyl)propiolonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Azidophenyl)propiolonitrile involves its bifunctional nature, allowing it to act as a cross-linker. It can form covalent bonds with thiol groups in proteins, facilitating the coupling of proteins with other molecules. This process is highly selective and can be performed under mild conditions, making it suitable for use in biological systems .
Comparison with Similar Compounds
3-(4-Azidophenyl)propiolonitrile can be compared with other similar compounds, such as:
3-Azido-1-propanol: This compound also contains an azide group and is used in similar cross-linking reactions.
3-Azido-1-propanamine: This compound is another azide-containing reagent used in protein labeling and cross-linking.
Dibenzocyclooctyne-amine: This compound is used in bioorthogonal chemistry for labeling and cross-linking applications.
What sets this compound apart is its unique combination of an azide group with a propiolonitrile moiety, which provides distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C9H4N4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(4-azidophenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H |
InChI Key |
BDLXITYEYYHQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
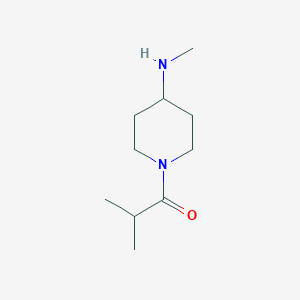
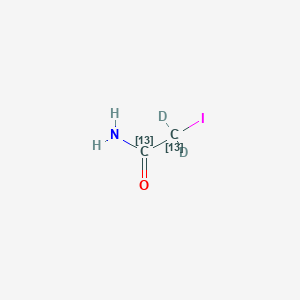
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
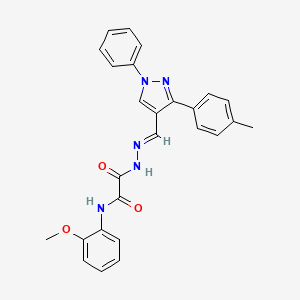
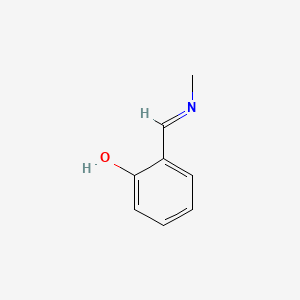


![N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12054568.png)

